2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted propanone moiety linked to an azetidine ring bearing a 3-methyl-1,2,4-oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.
Coupling of the oxadiazole and azetidine rings: This step involves the formation of a bond between the azetidine nitrogen and the oxadiazole ring, often facilitated by coupling reagents.
Introduction of the chloro-propanone moiety: The final step involves the chlorination of the propanone moiety and its attachment to the azetidine ring, typically using chlorinating agents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the propanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or amines.
Cyclization: The azetidine ring can participate in cyclization reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted azetidines, oxadiazole derivatives, and various functionalized propanones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antiviral, or anticancer activities due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxadiazole ring can form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one: Lacks the methyl group on the oxadiazole ring.
2-Chloro-1-[3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl]propan-1-one: Contains a thiadiazole ring instead of an oxadiazole ring.
2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one: Features a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of the 3-methyl-1,2,4-oxadiazole ring and the azetidine ring in 2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one imparts unique chemical and biological properties. The combination of these structural features enhances the compound’s reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-5(10)9(14)13-3-7(4-13)8-11-6(2)12-15-8/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIMYRIKTYSNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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